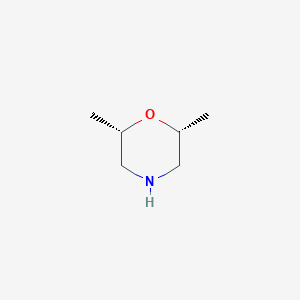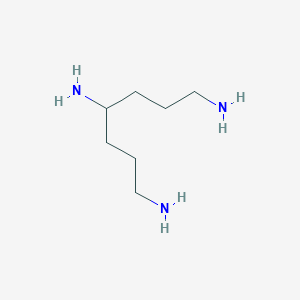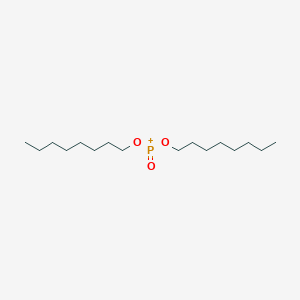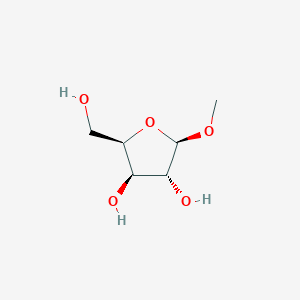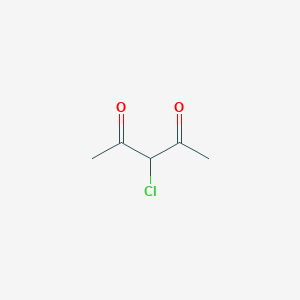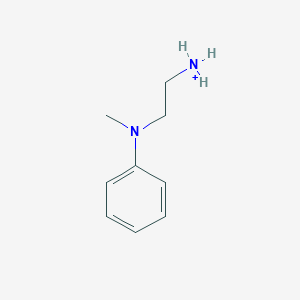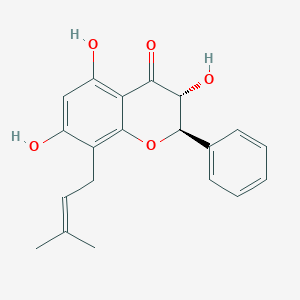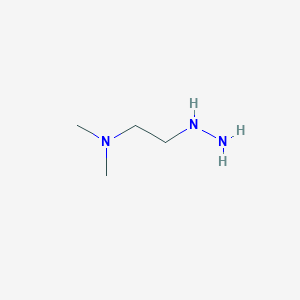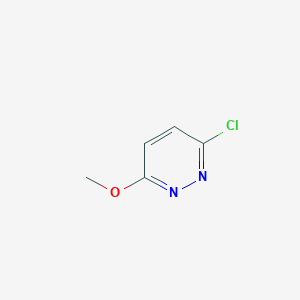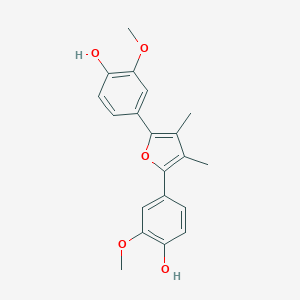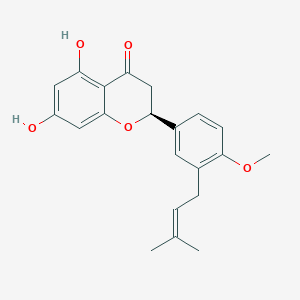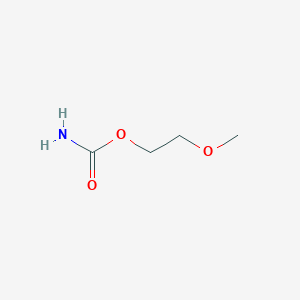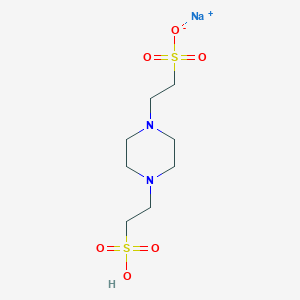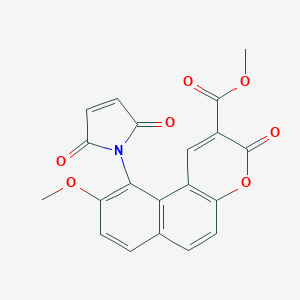
ThioGlo1
Descripción general
Descripción
Structural and Mechanistic Studies on ThiO
ThiO is an FAD-dependent glycine oxidase encoded by the thiO gene in Bacillus subtilis. It plays a crucial role in the biosynthesis of the thiazole moiety of thiamin pyrophosphate. The enzyme operates as a homotetramer, with each monomer having a molecular mass of approximately 42 kDa. The structural analysis revealed that ThiO closely resembles sarcosine oxidase and d-amino acid oxidase. The active site of ThiO binds N-acetylglycine, and the enzyme's structure supports a hydride transfer mechanism. The study provides a mechanistic proposal for ThiO's role in thiazole biosynthesis, which is essential for the production of thiamin pyrophosphate, a vital cofactor in metabolism .
Chemical Synthesis Analysis Using the Thioester Method
The thioester method is a technique used for peptide condensation reactions, which often necessitates the protection of Lys side chains for chemoselective ligation. A novel approach using an azido group as an amino protecting group has been developed for peptide condensation via the thioester method. This method was successfully applied to synthesize the glycosylated mouse pro-opiomelanocortin (1-74). The synthesis involved preparing an N-terminal peptide thioester segment with Lys side chains protected by an azido group using Fmoc strategy and N-alkylcysteine (NAC)-assisted thioesterification. The C-terminal azido-glycopeptide segment, which carried N- and O-linked glycans, was also prepared using Fmoc chemistry. The two segments were then condensed using a silver ion-free thioester method. This research demonstrates the compatibility of the azido-based strategy with the NAC-assisted method and its potential for glycoprotein synthesis .
Molecular Structure Analysis
The molecular structure of ThiO reveals its similarity to other oxidases, such as sarcosine oxidase and d-amino acid oxidase. The binding of N-acetylglycine at the active site of ThiO and the proposed hydride transfer mechanism are key structural features that facilitate its role in thiamin biosynthesis. The structure-function relationship elucidated in this study is critical for understanding the enzyme's catalytic process .
Chemical Reactions Analysis
ThiO catalyzes the oxidation of glycine, which is a necessary step in the biosynthesis of the thiazole moiety of thiamin pyrophosphate. The enzyme's mechanism involves hydride transfer, as supported by the substrate specificity and structural analysis. The thioester method, on the other hand, is a synthetic chemical reaction used for peptide bond formation, which has been refined to include azido protection of amino groups. This method has been successfully applied to the synthesis of complex molecules like glycosylated peptides, demonstrating its utility in chemical synthesis .
Physical and Chemical Properties Analysis
The physical properties of ThiO, such as its tetrameric structure and molecular mass, are integral to its function. The chemical properties, including its substrate specificity and reaction mechanism, are crucial for its role in thiamin pyrophosphate biosynthesis. The thioester method's chemical properties, such as the chemoselectivity afforded by azido protection, expand the possibilities for synthesizing complex peptides and proteins with post-translational modifications .
Aplicaciones Científicas De Investigación
Thiol-based Chemosensors
Recent advances in the development of thiourea-based chemosensors emphasize the importance of sulfur and nitrogen-containing compounds for detecting various anions and neutral analytes in biological, environmental, and agricultural samples. These chemosensors exhibit high sensitivity, selectivity, and simplicity for the detection and determination of anions such as cyanide, acetate, fluoride, and chloride ions, as well as neutral molecules like ATP, demonstrating their utility in a wide range of applications (Al-Saidi & Khan, 2022).
Anion Binding and Sensing
Thiourea derivatives have been extensively studied for their ability to bind anions through hydrogen bonding interactions, showcasing their potential as anion receptors. This ability is crucial for the development of new materials and sensors for detecting anions in various settings. The diverse applications and selectivity of thiourea-based receptors highlight the importance of sulfur-containing compounds in sensor technology, which could be relevant for the applications of ThioGlo1 in similar contexts (Blažek Bregović, Basarić, & Mlinarić-Majerski, 2015).
Low-molecular-weight Thiols in Plants
In the study of plant biology, low-molecular-weight (LMW) thiols play significant roles in maintaining cellular redox homeostasis and responding to stress factors. The analysis of these thiols, their detection methods, and their roles in plant metabolism underscore the importance of thiol-reactive compounds in research. Such studies provide insights into the biodiversity of thiols in plants and their functions, which could be extrapolated to the utility of ThioGlo1 in investigating thiol-related processes in biological systems (Pivato, Fabrega-Prats, & Masi, 2014).
Thiopurines and Thiopurine Methyltransferase in Treatment Response
The metabolism and action mechanism of thiopurines, a class of drugs including azathioprine and 6-mercaptopurine, have been extensively researched. These studies highlight the crucial role of sulfur-containing compounds in medicine, especially in relation to enzyme activity affecting drug efficacy and toxicity. The importance of thiopurine methyltransferase (TPMT) measurement before commencing therapy with thiopurines illustrates the relevance of understanding sulfur metabolism in clinical settings, which could relate to the applications of ThioGlo1 in research focused on drug metabolism and toxicity (Fotoohi, Coulthard, & Albertioni, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 10-(2,5-dioxopyrrol-1-yl)-9-methoxy-3-oxobenzo[f]chromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO7/c1-26-14-6-4-10-3-5-13-11(9-12(19(24)27-2)20(25)28-13)17(10)18(14)21-15(22)7-8-16(21)23/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQBAJWAMARDBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC3=C2C=C(C(=O)O3)C(=O)OC)C=C1)N4C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



